[4-(Oxolan-3-ylmethyl)-5-[3-(oxolan-3-yl)pyrrolidin-1-yl]-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Oxolan-3-ylmethyl)-5-[3-(oxolan-3-yl)pyrrolidin-1-yl]-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone is a complex organic compound featuring multiple functional groups, including oxolane (tetrahydrofuran) and pyrrolidine rings, as well as a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Oxolan-3-ylmethyl)-5-[3-(oxolan-3-yl)pyrrolidin-1-yl]-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.
Attachment of Oxolane and Pyrrolidine Groups: These groups can be introduced via nucleophilic substitution reactions, where oxolane and pyrrolidine derivatives react with the triazole intermediate.
Final Coupling: The final step often involves coupling the triazole intermediate with a pyrrolidine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane and pyrrolidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the triazole ring or other functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the triazole ring and the attached groups, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring might yield a lactone, while reduction of the triazole ring could lead to a dihydrotriazole derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators, given the bioactivity associated with triazole and pyrrolidine-containing compounds.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their pharmacological properties.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of [4-(Oxolan-3-ylmethyl)-5-[3-(oxolan-3-yl)pyrrolidin-1-yl]-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring could participate in hydrogen bonding or π-π interactions, while the oxolane and pyrrolidine rings might enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
[4-(Oxolan-3-ylmethyl)-5-[3-(oxolan-3-yl)pyrrolidin-1-yl]-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone: This compound is unique due to its specific combination of functional groups.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Pyrrolidine Derivatives: Compounds such as nicotine and proline, which have significant biological activity.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which combines the properties of triazole, oxolane, and pyrrolidine rings
Properties
IUPAC Name |
[4-(oxolan-3-ylmethyl)-5-[3-(oxolan-3-yl)pyrrolidin-1-yl]-1,2,4-triazol-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O3/c26-19(23-6-1-2-7-23)18-21-22-20(25(18)11-15-4-9-27-13-15)24-8-3-16(12-24)17-5-10-28-14-17/h15-17H,1-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEOZQXXTWTFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN=C(N2CC3CCOC3)N4CCC(C4)C5CCOC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.